molecular formula C8H12N2O4 B2993792 (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid CAS No. 21282-16-6

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid

Cat. No.: B2993792
CAS No.: 21282-16-6
M. Wt: 200.194
InChI Key: YIJVJUARZXCJJP-UHNVWZDZSA-N
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Description

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Amidation Reaction: The pyrrolidinone intermediate is then subjected to an amidation reaction with a formamido group.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R, 2S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}butanoic acid
  • (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid

Uniqueness

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a formamido group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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